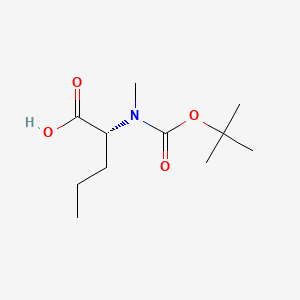

Boc-N-methyl-D-norvaline

Description

Contextualization of N-Methylation in Advanced Organic and Peptide Synthesis Research

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of an amino acid, is a critical modification in the fields of organic and peptide synthesis. merckmillipore.compeptide.com This seemingly minor alteration can profoundly influence the physicochemical and biological properties of the resulting molecules. merckmillipore.compeptide.com In peptide chemistry, N-methylation enhances proteolytic stability, thereby increasing the in-vivo half-life and intestinal permeability of peptide-based drugs. merckmillipore.compeptide.com The presence of an N-methyl group can also increase a peptide's solubility by reducing interchain aggregation and can encourage the formation of specific secondary structures, such as turn conformations with a cis-amide bond. merckmillipore.com

The steric hindrance introduced by the N-methyl group can be a double-edged sword. scielo.org.mx While it can protect the peptide backbone from enzymatic degradation, it also presents a challenge during peptide synthesis, as the N-methylated amino acids are bulkier and can be less reactive in coupling reactions. scielo.org.mx Despite these synthetic hurdles, the benefits of N-methylation in modulating the properties of peptides and other organic molecules make it an area of intense research. merckmillipore.compeptide.comscielo.org.mx

Historical Development and Emerging Trends in the Utilization of N-Methylated Amino Acid Derivatives

The study of protein methylation dates back to the 1960s, with the understanding that specific amino acids like lysine, arginine, and histidine could be post-translationally methylated. nih.gov However, the full biological significance of these modifications remained largely unexplored until the advent of modern molecular biology techniques in the mid-1990s. nih.gov This led to a surge in research, revealing the crucial roles of protein methylation in gene regulation and signal transduction. nih.gov

In synthetic chemistry, the use of N-methylated amino acids has evolved significantly. Initially, their incorporation into peptides was a complex synthetic challenge. However, the development of new coupling reagents and synthetic protocols has made the use of N-methylated amino acid building blocks, such as those protected with Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, more routine. enamine.net A significant trend is the use of these derivatives to create peptide-based therapeutics with improved pharmacokinetic profiles, including enhanced stability and oral bioavailability. peptide.comresearchgate.net Furthermore, N-methylated amino acids are key components in the synthesis of complex natural products and their analogs. enamine.netnih.gov

Rationale for Research Focus on Boc-N-methyl-D-norvaline as a Stereodefined Building Block

This compound is a chiral building block of significant interest in synthetic chemistry. achemblock.com The "Boc" group is an acid-labile protecting group for the amino function, which is essential for controlled, stepwise peptide synthesis. smolecule.com The "N-methyl" group offers the advantages of increased stability and conformational constraint, as discussed previously. The "D-norvaline" component is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. The "D" configuration is particularly important as it confers resistance to degradation by proteases, which typically recognize and cleave L-amino acids. smolecule.com

The combination of these features in a single, stereodefined molecule makes this compound a valuable tool for medicinal chemists and synthetic organic chemists. chemimpex.com Its well-defined stereochemistry is crucial for creating molecules with specific three-dimensional structures, which is often a prerequisite for potent and selective biological activity. nih.govmdpi.comnih.gov The use of such stereodefined building blocks allows for the rational design and synthesis of novel peptides and other complex organic molecules with tailored properties. nih.govmdpi.comnih.gov

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 177659-77-7 | achemblock.com |

| Molecular Formula | C11H21NO4 | achemblock.com |

| Molecular Weight | 231.29 g/mol | achemblock.com |

| IUPAC Name | (R)-2-((tert-butoxycarbonyl)(methyl)amino)pentanoic acid | achemblock.com |

| Purity | 95% | achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Stereoselective Preparation of Boc N Methyl D Norvaline

Strategies for the N-Methylation of D-Norvaline Precursors

The introduction of a methyl group onto the nitrogen atom of D-norvaline or its derivatives is the central transformation. Several distinct chemical routes have been developed for the N-methylation of amino acids, each with specific advantages and limitations regarding reaction conditions, substrate scope, and preservation of stereochemical integrity. nih.govmonash.edu

Reductive Amination Approaches for N-Methylated Amino Acids

Reductive amination is a widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of N-methylated amino acid synthesis, this typically involves the reaction of a primary amino acid with formaldehyde (B43269) to form an intermediate imine (or a related species), which is then reduced in situ to the secondary, N-methylated amine. nih.gov

This two-step, one-pot process is advantageous due to its generally mild conditions, which help to minimize racemization. monash.edu The reaction begins with the nucleophilic attack of the amino acid's nitrogen on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal that subsequently dehydrates to an imine. A reducing agent present in the reaction mixture then selectively reduces the C=N double bond. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and, more recently, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic. wikipedia.orgnih.gov Zinc in an aqueous medium has also been employed as a reductant. researchgate.net The choice of solvent and pH can be critical for optimizing reaction efficiency and preventing side reactions. For instance, the use of N,N-dimethylformamide (DMF) as a solvent for the reaction with formaldehyde and sodium cyanoborohydride has been reported for the solid-phase synthesis of N-methylated peptides. nih.gov

| Reagent Combination | Key Features | Typical Conditions |

| Formaldehyde / NaBH₃CN | Widely used, effective for both solution and solid-phase synthesis. | N,N-dimethylformamide (DMF) solvent. nih.gov |

| Formaldehyde / Zinc | Utilizes an inorganic reductant in an aqueous medium. | Aqueous medium, pH control can influence selectivity. researchgate.net |

| Formaldehyde / H₂ with Pd/C | Catalytic hydrogenation approach. | Requires specialized hydrogenation equipment. |

Direct Alkylation-Based Methods for N-Methylation of Amino Acid Derivatives

Direct alkylation involves forming a new nitrogen-carbon bond through the reaction of an N-protected amino acid derivative with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate. monash.eduresearchgate.net This approach requires the nitrogen atom to be sufficiently nucleophilic while avoiding over-methylation (formation of a quaternary ammonium (B1175870) salt) or alkylation at other sites.

A prevalent strategy involves the use of a strong base to deprotonate a protected amino acid, generating an anion that then acts as a nucleophile. monash.edu The most broadly applied method, developed by Benoiton et al., uses sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) or DMF, followed by the addition of methyl iodide. monash.edu

A critical consideration in this method is the choice of a suitable N-protecting group on the starting amino acid. This group must be stable to the strong base but also serve to activate the N-H bond for deprotonation. Sulfonamides, such as the nosyl (Ns) or tosyl (Ts) groups, are frequently employed for this purpose. monash.eduresearchgate.net After N-methylation, the sulfonamide group can be cleaved under specific conditions to reveal the N-methyl amino group. monash.edu The primary drawback of direct alkylation methods, particularly those using strong bases, is the significant risk of epimerization at the alpha-carbon, which can compromise the stereochemical purity of the final product. monash.edu

| Alkylation System | N-Protecting Group | Base | Notes |

| Methyl Iodide (MeI) | N-Acyl, N-Carbamoyl | Sodium Hydride (NaH) | Widely used but carries a high risk of racemization. monash.edu |

| Methyl Iodide (MeI) | o-Nitrobenzenesulfonyl (o-NBS) | Potassium Carbonate (K₂CO₃) | Milder base reduces racemization risk; often used with a phase-transfer catalyst. monash.edu |

| Dimethyl Sulfate | o-Nitrobenzenesulfonyl (o-NBS) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Effective combination for methylation prior to ester cleavage. monash.edu |

Enzymatic and Biocatalytic Routes for N-Methylated Amino Acid Synthesis

Biocatalytic methods offer a "green chemistry" alternative for the synthesis of N-methylated amino acids, often providing exceptional stereoselectivity and operating under mild, aqueous conditions. nih.gov These routes typically employ enzymes that catalyze the reductive amination of α-keto acids.

For example, N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida catalyzes the reductive N-methylamination of α-keto acids using methylamine (B109427) (MMA). nih.gov This enzyme has been used in whole-cell biocatalyst systems to produce N-methyl-L-alanine from pyruvate. The enzyme demonstrates a somewhat relaxed substrate spectrum, accepting other α-keto acids, which suggests potential applicability for synthesizing other N-methylated amino acids. nih.gov While this specific enzyme produces the L-enantiomer, the principles of enzyme engineering and screening could be applied to discover or develop catalysts specific for D-amino acid precursors, offering a direct and highly stereoselective route to compounds like N-methyl-D-norvaline. nih.gov

Protecting Group Chemistry in the Synthesis of Boc-N-methyl-D-norvaline

Protecting group chemistry is fundamental to the successful synthesis of complex molecules like this compound. biosynth.com Protecting groups are used to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions during a chemical transformation at another part of the molecule. biosynth.comchemistrysteps.com

Boc-Protection Strategies for Amino Acid Derivatives

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amine function of amino acids. masterorganicchemistry.com It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride") in the presence of a base. organic-chemistry.org The reaction can be performed under various conditions, including aqueous or anhydrous systems. organic-chemistry.org

The key feature of the Boc group is its stability under a wide range of conditions, including exposure to most nucleophiles and bases, yet its facile removal under acidic conditions. chemistrysteps.comorganic-chemistry.org Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and liberates carbon dioxide. chemistrysteps.com This acid lability makes the Boc group a cornerstone of many peptide synthesis strategies. masterorganicchemistry.com

| Reagent | Base | Solvent | Key Characteristics |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | Standard aqueous conditions. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (MeOH) or DMF | Anhydrous conditions, suitable for sensitive substrates. |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | A catalyst-free N-tert-butyloxycarbonylation of amines in water is also possible. organic-chemistry.org |

Orthogonal Protecting Group Considerations in Complex Syntheses

In a multi-step synthesis, it is often necessary to use several different protecting groups for various functional groups within the same molecule. An orthogonal protecting group strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. biosynth.compeptide.com This selectivity is crucial for complex synthetic routes.

For the synthesis of this compound, orthogonality is key. For example, if D-norvaline is first N-methylated via direct alkylation, a protecting group other than Boc must be used on the nitrogen (e.g., nosyl). The carboxylic acid group might also need protection, for instance as a benzyl (B1604629) ester (Bn). The synthetic plan would be:

Protect the carboxyl group of D-norvaline as a benzyl ester.

Protect the amino group with a nosyl group.

Perform N-methylation using NaH and MeI.

Remove the nosyl group (e.g., with a thiol).

Introduce the Boc group using Boc₂O.

Remove the benzyl ester (e.g., by catalytic hydrogenation) to yield the final product.

In this sequence, the Boc group must be stable to the conditions used for benzyl ester removal, and vice versa. The combination of the acid-labile Boc group and the hydrogenolysis-labile benzyl (Bn) group is a classic example of a "quasi-orthogonal" system, as both can be removed with acid, but different strengths are required. biosynth.comiris-biotech.de A truly orthogonal pair would be the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the acid-labile Boc group, which allows for highly selective deprotection steps. biosynth.comorganic-chemistry.org

Control of Stereochemical Integrity During this compound Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of N-methylated amino acids like this compound. The α-proton of amino acid derivatives is susceptible to epimerization, particularly under basic conditions often employed for N-alkylation. The introduction of the N-methyl group can, in some cases, increase this susceptibility. Therefore, synthetic routes must be carefully designed to prevent racemization or inversion of the desired D-stereocenter.

Diastereoselective and Enantioselective Synthetic Considerations

The synthesis of enantiomerically pure N-methylated amino acids can be approached through either diastereoselective or enantioselective methods. Diastereoselective strategies typically involve the use of a chiral auxiliary that imparts facial selectivity to a prochiral substrate, leading to the preferential formation of one diastereomer. This is a widely employed tactic in the synthesis of complex amino acid derivatives.

Enantioselective methods, on the other hand, create the chiral center in a way that directly favors one enantiomer over the other, often through the use of chiral catalysts or reagents. While elegant, the development of highly enantioselective methods for the direct N-methylation of amino acids can be challenging.

For the preparation of this compound, diastereoselective approaches using chiral auxiliaries are particularly well-documented and reliable for establishing the correct stereochemistry.

Advanced Chemical Transformations and Derivatizations of Boc N Methyl D Norvaline

Peptide Coupling Reactions Involving Boc-N-methyl-D-norvaline Residues

The synthesis of peptides containing N-methylated residues like this compound presents unique challenges due to the steric hindrance of the N-methyl group, which can significantly slow down coupling reactions. google.comresearchgate.netuni-kiel.degoogle.com Overcoming this hurdle requires specialized coupling reagents and optimized reaction conditions to ensure efficient peptide bond formation.

Solution-Phase Peptide Synthesis Incorporating N-Methylated Residues

Solution-phase peptide synthesis (SPPS) offers flexibility in the synthesis of peptides containing sterically hindered amino acids like this compound. While traditional coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, more potent activating agents are often required to achieve satisfactory yields and reaction times. nih.govamericanpeptidesociety.org

Modern coupling reagents have been developed to facilitate the formation of peptide bonds involving N-methylated amino acids. These include phosphonium (B103445) salts like BOP, PyBOP, and PyAOP, as well as aminium/uronium salts such as HBTU, HATU, and TBTU. nih.govacs.orguniurb.it These reagents are known to form highly reactive intermediates that can overcome the steric hindrance of the N-methyl group. nih.govacs.org For instance, the use of isostearyl-mixed anhydride (B1165640) coupling has been shown to be effective for the synthesis of peptides containing N-methyl amino acids in solution. The choice of solvent and base is also critical, with combinations like N-methylpiperidine in dichloromethane (B109758) being effective at minimizing side reactions such as urethane (B1682113) formation. researchgate.net

Table 1: Common Coupling Reagents for N-Methylated Amino Acids in Solution-Phase Synthesis

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt or HOAt to reduce racemization. americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective for sterically hindered couplings. PyAOP is particularly noted for coupling N-methyl amino acids. nih.gov |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Generate highly reactive activated esters, promoting efficient coupling. nih.gov |

Solid-Phase Peptide Synthesis Strategies Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a widely used method for assembling peptide chains. iris-biotech.depeptide.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic approach where the N-terminus is protected by the acid-labile Boc group. peptide.comchempep.com The incorporation of this compound into a peptide sequence via SPPS follows the general cycle of deprotection, neutralization, and coupling. peptide.com

The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). chempep.com Following deprotection, a neutralization step is carried out, often with a hindered base like diisopropylethylamine (DIEA), to free the secondary amine for the subsequent coupling reaction. peptide.com Due to the challenges associated with coupling to a sterically hindered N-methyl amine, specialized and highly reactive coupling reagents are essential. Reagents such as PyBrOP and HATU, often in combination with additives like HOAt, have proven effective in driving these difficult couplings to completion. google.comuni-kiel.degoogle.com In some cases, the generation of amino acid chlorides in situ using reagents like bis-(trichloromethyl) carbonate (triphosgene) has been employed to facilitate coupling to N-alkylated amino acids. google.comuni-kiel.degoogle.com

Table 2: General Boc-SPPS Cycle for Incorporating this compound

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the resin for reaction. |

| 2. Boc Deprotection | 50% TFA in DCM | Removes the Boc protecting group from the N-terminal amino acid. chempep.com |

| 3. Washing | DCM, Isopropanol (IPA) | Removes excess TFA and byproducts. |

| 4. Neutralization | 5-10% DIEA in DCM or DMF | Neutralizes the TFA salt to generate the free amine. peptide.com |

| 5. Coupling | This compound, Coupling Reagent (e.g., HATU/HOAt, PyBrOP), DIEA in DMF | Forms the new peptide bond. google.comuni-kiel.degoogle.com |

| 6. Washing | DMF, DCM | Removes excess reagents and byproducts. |

| 7. Repeat | Repeat steps 2-6 for each amino acid in the sequence. | Elongates the peptide chain. |

Influence of N-Methylation on Coupling Efficiency and Reaction Fidelity

The presence of an N-methyl group on an amino acid residue has a pronounced effect on peptide coupling reactions. The primary influence is a decrease in the nucleophilicity of the secondary amine and a significant increase in steric hindrance around the nitrogen atom. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and potentially incomplete couplings. google.comresearchgate.netuni-kiel.de

To counteract these effects, highly efficient coupling reagents that generate very reactive acylating species are necessary. acs.orgresearchgate.net Phosphonium and uronium/aminium-based reagents are preferred over carbodiimides for these challenging couplings. nih.gov The choice of coupling reagent can also impact reaction fidelity by influencing the extent of side reactions, such as racemization. While racemization is less of a concern when the N-methylated residue is the N-terminal component being coupled, it becomes a significant issue when a peptide segment ending in an N-methylated amino acid is activated for a fragment condensation. researchgate.net Additives like HOAt are employed to suppress racemization and improve coupling efficiency. americanpeptidesociety.org The development of novel coupling reagents continues to be an active area of research to improve the synthesis of N-methyl-rich peptides. acs.org

Macrocyclization Strategies Employing this compound Residues

Macrocyclization is a powerful strategy to impart conformational rigidity, enhance biological activity, and improve the pharmacokinetic properties of peptides. nih.govnih.govmdpi.com The inclusion of N-methylated amino acids like N-methyl-D-norvaline can act as a turn-inducing element, pre-organizing the linear peptide precursor into a conformation that is favorable for cyclization. uni-kiel.denih.gov This can lead to higher yields and reduced formation of cyclic oligomers, particularly in the synthesis of small to medium-sized cyclic peptides. uni-kiel.de

The synthesis of cyclic peptides containing N-methylated residues can be performed either in solution or on a solid support. nih.govgoogle.com In solution-phase cyclization, high dilution conditions are typically employed to favor the intramolecular reaction over intermolecular oligomerization. On-resin cyclization offers the advantage of pseudo-dilution, where the individual peptide chains attached to the resin are isolated from each other, which can also promote efficient intramolecular cyclization. iris-biotech.degoogle.com

A variety of chemical strategies can be employed for the macrocyclization step, including standard amide bond formation, lactonization, and various ligation chemistries. google.comnih.gov The choice of cyclization site is crucial and is often selected to avoid sterically hindered residues at the point of ring closure to maximize yields. uni-kiel.de

Diversification of this compound Derivatives for Chemical Library Synthesis

The creation of chemical libraries is a cornerstone of modern drug discovery, allowing for the screening of a large number of compounds to identify new therapeutic leads. justia.comnih.govgoogle.com this compound serves as a valuable building block for the synthesis of peptide and peptidomimetic libraries. diva-portal.orgnih.gov Its incorporation can introduce structural diversity and desirable drug-like properties into the library members. mdpi.com

Functional Group Interconversions of the Norvaline Side Chain in Advanced Syntheses

The propyl side chain of norvaline offers a hydrocarbon scaffold that can be functionalized to introduce new chemical entities, thereby expanding the chemical diversity of peptides. While direct functionalization of the unactivated alkyl chain is challenging, synthetic strategies can be designed to build upon the norvaline framework. For example, starting materials other than norvaline itself can be used to synthesize derivatives that are later incorporated into peptides. One such example is the synthesis of N-methyl-D-hydroxynorvaline, where a hydroxyl group is introduced into the side chain. mdpi.com This process involves multiple steps, including saponification and N-methylation of a precursor molecule. mdpi.com

Another approach involves the synthesis of side-chain modified amino acids, such as 4-oxo-L-norvaline, through methods like the Knoevenagel condensation. acs.org Although this example is for the L-enantiomer and is not N-methylated, similar principles could be applied to create a D-enantiomer precursor which could then be N-methylated and protected with a Boc group. Such functional group interconversions allow for the introduction of ketones, alcohols, or other functionalities onto the norvaline side chain, which can then be used for further derivatization, such as forming oximes, hydrazones, or participating in reductive amination reactions. These advanced synthetic maneuvers enable the creation of peptidomimetics with novel properties and potential biological activities.

Applications of Boc N Methyl D Norvaline in Chemical Biology and Advanced Drug Discovery Research

Design and Synthesis of Peptidomimetics Incorporating Boc-N-methyl-D-norvaline

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor selectivity. The synthesis of these molecules often involves the incorporation of unnatural amino acids. This compound is utilized in solid-phase or solution-phase peptide synthesis, where its tert-butoxycarbonyl (Boc) protecting group shields the amine terminus during peptide bond formation. This group can be removed under acidic conditions, allowing for the stepwise assembly of complex peptide sequences. The inclusion of N-methyl-D-norvaline is a key strategy in creating peptide analogues with tailored properties for research and therapeutic applications. uq.edu.aunih.govgoogle.com

The substitution of an amide proton with a methyl group on the peptide backbone has profound consequences for the molecule's structure and, consequently, its biological activity. nih.gov This modification, known as N-methylation, imparts significant conformational rigidity and directly influences how the peptide interacts with its biological target.

Bioactivity Modulation: By locking the peptide into a specific conformation, N-methylation can pre-organize the molecule into the ideal shape for binding to its receptor, a strategy that can lead to increased potency and selectivity. For example, N-methylation of certain residues in analogs of the integrin ligand Arg-Gly-Asp and somatostatin (B550006) resulted in improved receptor selectivity and, in some cases, enhanced bioactivity. pnas.org However, this modification can also force the molecule into an unwanted conformation, leading to a loss of activity. prismbiolab.com Therefore, the strategic placement of N-methylated residues, often guided by techniques like an "N-methyl scan," is crucial for optimizing a peptide's therapeutic potential. nih.gov

| Feature | Impact of N-Methylation | Consequence |

| Amide Bond | Replaces N-H with N-CH₃ | Eliminates a hydrogen bond donor, reducing desolvation energy penalty for membrane crossing. nih.gov |

| Conformation | Lowers the energy barrier between trans and cis isomers | Increases the population of cis-amide bonds, altering the peptide backbone's shape. tandfonline.com |

| Flexibility | Introduces steric constraints | Restricts torsional angles (phi and psi), reducing conformational flexibility. |

| Bioactivity | Can lock the peptide in a "bioactive" or "inactive" conformation | May increase binding affinity and selectivity or abolish activity, depending on placement. prismbiolab.comnih.gov |

The norvaline side chain itself is a valuable component in the design of inhibitors for certain enzyme classes, particularly proteases. Its incorporation at specific positions within an inhibitor sequence can enhance binding and selectivity. Research on inhibitors for human airway trypsin-like (HAT) protease, a serine protease, showed that incorporating norvaline at the P2 position resulted in a potent inhibitor with improved selectivity compared to analogs with proline at the same position. researchgate.net Similarly, a tetrapeptide containing norvaline at the P1 position was identified as an inhibitor of the human rhinovirus (HRV) 3C protease. rsc.org

The use of the N-methyl-D-norvaline variant combines several strategic advantages:

Protease Resistance: D-amino acids are not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This makes peptides containing D-residues significantly more resistant to enzymatic degradation. smolecule.com

Conformational Benefits: As discussed, N-methylation provides conformational control and can enhance membrane permeability.

Optimized Binding: The norvaline side chain can fit into hydrophobic pockets of an enzyme's active site.

By integrating these features, N-methyl-D-norvaline serves as a powerful building block for creating robust and effective protease inhibitors and other bioactive peptides intended for therapeutic development.

| Inhibitor Class | Target Enzyme | Role of Norvaline Residue | Key Finding |

| Substrate Analogue Inhibitors | Human Airway Trypsin-like (HAT) Protease | P2 position | Incorporation of norvaline (vs. proline) led to a potent inhibitor (Ki = 15 nM) with improved selectivity. researchgate.net |

| Peptidyl Inhibitors | Human Rhinovirus (HRV) 3C Protease | P1 position | A tetrapeptide with a P1 norvaline residue showed low micromolar activity (Ki = 0.17 µM). rsc.org |

A major hurdle for peptide-based drugs is their poor pharmacokinetic profile, characterized by rapid degradation by proteases and low membrane permeability. nih.govtandfonline.com N-methylation is a widely adopted and effective strategy to overcome these limitations. nih.govmdpi.com

Metabolic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, preventing the amide bond from being cleaved. tandfonline.com This modification significantly increases the peptide's resistance to enzymatic degradation and prolongs its half-life in biological systems. In one study, the N-methylation of a single amide bond in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from approximately 10 minutes to over 500 minutes. mdpi.com

Membrane Permeability: Passive diffusion of peptides across cell membranes is energetically costly, largely due to the need to shed the shell of water molecules that solvate the polar amide N-H groups. By replacing an N-H hydrogen bond donor with a non-polar N-CH₃ group, N-methylation reduces the number of strong hydrogen bonds to water. nih.gov This "amide capping" lowers the energy penalty for desolvation, facilitating the peptide's passage from an aqueous environment into the lipid bilayer of the cell membrane. nih.govpnas.org This strategy is inspired by naturally occurring, orally bioavailable cyclic peptides like cyclosporine A, which contains seven N-methylated amino acids. nih.govnih.govtandfonline.com Studies have shown that multiple N-methylations can dramatically improve intestinal permeability and lead to significant oral bioavailability, with one tri-N-methylated analog of a somatostatin peptide achieving 10% oral bioavailability. nih.gov

Use in Ligand Design and Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets

This compound is a valuable tool in ligand design and structure-activity relationship (SAR) studies. SAR is a systematic process where chemists modify a lead compound's structure to understand how different parts of the molecule contribute to its biological activity. This knowledge is then used to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

The incorporation of this compound allows researchers to probe several structural and chemical variables at a specific position within a ligand:

Stereochemistry: By comparing the activity of a peptide containing N-methyl-D-norvaline with its L-enantiomer counterpart, researchers can determine the preferred stereochemistry for interaction with the target's binding site.

Conformation and Hydrogen Bonding: Replacing a standard amino acid with its N-methylated version helps to map the hydrogen bonding network at the ligand-receptor interface. A loss of activity upon N-methylation can indicate that the original amide N-H group was involved in a crucial hydrogen bond with the target protein. Conversely, an increase in activity might suggest that a more rigid, pre-organized conformation is beneficial for binding. pnas.org

Hydrophobic Interactions: The n-propyl side chain of norvaline allows for probing of small to medium-sized hydrophobic pockets in the target protein.

In SAR studies of inhibitors for A Disintegrin and Metalloprotease 17 (ADAM17), Boc-L-norvaline was used to synthesize analogs to explore the R1 position of the inhibitor scaffold, demonstrating the utility of this residue in mapping binding site requirements. nih.govresearchgate.net Using the N-methyl-D-norvaline variant in such a study would provide further, more nuanced insights into the conformational and stereochemical tolerances of the target.

Contributions to Cyclic Peptide and Depsipeptide Research Incorporating N-Methylated Residues

Cyclization is a common strategy to improve the stability and conformational definition of peptides. N-methylation is a particularly powerful tool when used in combination with cyclization, as it can be used to fine-tune the properties of these constrained molecules. nih.govresearchgate.net

Cyclic Peptides: Many orally bioavailable peptide natural products, such as the immunosuppressant drug cyclosporine A, are both cyclic and heavily N-methylated. tandfonline.comresearchgate.net This combination is thought to be key to their ability to cross cell membranes. The N-methyl groups help to shield the polar amide backbone by promoting the formation of internal hydrogen bonds, creating a more hydrophobic molecular surface that is amenable to passive diffusion. pnas.org The systematic N-methylation of cyclic peptides is now a cornerstone of modern medicinal chemistry for developing orally bioavailable scaffolds. nih.gov Research has shown that the conformation of the peptide backbone can dictate which amide positions are susceptible to chemical N-methylation, allowing for selective modification. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Boc N Methyl D Norvaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Boc-N-methyl-D-norvaline and its derivatives in solution. nih.govresearchgate.net It provides information on the connectivity of atoms and the spatial arrangement of the molecule.

The presence of the N-methyl group in this compound introduces specific resonances in both proton (¹H) and carbon (¹³C) NMR spectra. The N-methyl protons typically appear as a singlet in the ¹H NMR spectrum, with a chemical shift that can be influenced by the local chemical environment and the cis/trans conformation of the amide bond. cdnsciencepub.com Similarly, the N-methyl carbon exhibits a characteristic signal in the ¹³C NMR spectrum. Isotope labeling, where ¹³C and ¹⁵N are incorporated, can further enhance the resolution and sensitivity of NMR studies, particularly for larger peptide structures containing this amino acid. nmr-bio.com

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-Methyl Protons (¹H) | ~2.7 - 3.2 | Singlet |

| N-Methyl Carbon (¹³C) | ~30 - 40 | Quartet (if coupled to protons) |

Two-dimensional NMR techniques are crucial for elucidating the conformational preferences of this compound and peptides incorporating it. The Nuclear Overhauser Effect (NOE) is a phenomenon that depends on the spatial proximity of protons, making it a powerful tool for determining three-dimensional structure. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. nanalysis.com For small to medium-sized molecules like derivatives of this compound, NOESY cross-peaks provide distance restraints that are essential for computational structure calculations. columbia.edunanalysis.com

| Technique | Principle | Application to this compound Derivatives |

|---|---|---|

| NOESY | Detects through-space correlations based on the Nuclear Overhauser Effect. columbia.edu | Determines spatial proximity of protons, aiding in the elucidation of 3D structure and conformational preferences. Useful for small and large molecules. columbia.edu |

| ROESY | Detects through-space correlations in the rotating frame, effective when NOE is near zero. columbia.edu | Preferred for medium-sized molecules where NOESY signals may be absent. Provides unambiguous information on proton-proton distances. columbia.edu |

The tertiary amide bond formed by the N-methylated nitrogen in this compound can exist as both cis and trans isomers due to restricted rotation. researchgate.net This isomerism can lead to the observation of two distinct sets of resonances in the NMR spectrum. researchgate.net Variable-temperature (VT) NMR studies are employed to investigate the thermodynamics of this isomerization process. researchgate.netrsc.org By monitoring the chemical shifts and line shapes of the amide proton and adjacent signals as a function of temperature, the equilibrium between the isomers and the energy barrier for their interconversion can be determined. researchgate.netresearchgate.net

Furthermore, VT-NMR is a powerful method for identifying intramolecular hydrogen bonds. digitellinc.comnih.gov Protons involved in stable hydrogen bonds are shielded from the solvent and exhibit a smaller change in chemical shift with temperature (a lower temperature coefficient) compared to solvent-exposed protons. researchgate.netacs.org This information is critical for defining the secondary structure of peptides containing this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique for the characterization of this compound and its derivatives, providing precise molecular weight determination and purity assessment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition and successful synthesis of this compound conjugates. mdpi.combioanalysis-zone.com Techniques like Electrospray Ionization (ESI) are "soft ionization" methods that allow for the analysis of large and thermally fragile molecules without significant fragmentation. mdpi.com When coupled with HRMS, ESI can precisely determine the molecular mass of peptide-drug conjugates or other complex derivatives of this compound, verifying the successful conjugation and identifying any potential modifications or impurities. researchgate.netanabiotec.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected and fragmented to produce a characteristic pattern of product ions. diva-portal.org This fragmentation pattern provides detailed information about the sequence and structure of the molecule. For peptides containing this compound, MS/MS experiments, often using Collision-Induced Dissociation (CID), can reveal the specific fragmentation pathways. acs.org The presence of the N-methyl group can influence the fragmentation, and analyzing the resulting b- and y-ion series helps to confirm the amino acid sequence and locate the N-methylated residue within a peptide chain. uzh.chresearchgate.net In some cases, specific neutral losses or characteristic fragment ions can be indicative of the N-methylated amino acid. uzh.chresearchgate.net Advanced MS/MS techniques can even help to resolve ambiguities in cases of unexpected fragmentation or rearrangement reactions. nih.gov

| Technique | Information Provided | Relevance |

|---|---|---|

| HRMS | Precise molecular weight and elemental composition. mdpi.combioanalysis-zone.com | Confirms the identity and purity of synthesized compounds and conjugates. researchgate.netanabiotec.com |

| MS/MS | Structural information from fragmentation patterns (e.g., peptide sequencing). diva-portal.orgacs.org | Elucidates the structure of derivatives and confirms the position of the N-methylated residue in a peptide sequence. uzh.chresearchgate.net |

Chromatographic Techniques for Stereoisomeric Purity and Reaction Monitoring

Chromatographic methods are indispensable for the quality control of this compound, ensuring both chemical purity and the correct stereoisomeric form.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral compounds like this compound. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

The enantiomeric purity of N-protected amino acids is a critical quality attribute, as the presence of the incorrect enantiomer can lead to undesired diastereomeric impurities in peptide synthesis. researchgate.net Chiral HPLC methods are developed using polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, which have proven effective for separating a wide range of N-protected amino acid enantiomers. researchgate.net For instance, the separation of D- and L-Fmoc amino acids has been successfully achieved using polysaccharide-based chiral columns under various conditions, including normal phase, reversed-phase, and supercritical fluid chromatography (SFC). researchgate.net

The process often involves derivatization of the amino acid to enhance its chromatographic properties and detectability. While this compound itself can be analyzed, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) or its analogs creates diastereomers that can be separated on a standard reversed-phase column. nih.gov This indirect approach is widely used for assigning the stereochemistry of amino acids. nih.gov The choice of derivatizing agent and chromatographic conditions, including the mobile phase composition and pH, is crucial for achieving optimal separation. nih.govnih.gov For example, the separation of N-methylated amino acid derivatives has been reported using a reversed-phase column with a gradient elution of acetonitrile (B52724) in a trifluoroacetic acid (TFA)/water solution. nih.gov

The retention of the absolute configuration of metallated norvaline derivatives has been confirmed through chiral HPLC analysis, demonstrating the robustness of the amino acid scaffold during synthetic transformations. d-nb.info The ability to separate and quantify enantiomers is vital for ensuring the stereochemical integrity of the final product. chromatographytoday.com

Table 1: Chiral HPLC Parameters for Amino Acid Derivative Separation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., Chiralpak series) are commonly used for direct enantiomeric separation. | researchgate.net |

| Mobile Phase | A mixture of solvents like hexane/isopropanol for normal phase or acetonitrile/water with additives like TFA for reversed-phase. | nih.gov |

| Derivatization | Pre-column derivatization with chiral reagents like FDAA (Marfey's reagent) to form diastereomers for indirect separation. | nih.gov |

| Detection | UV detection is standard, with the wavelength chosen based on the chromophore of the derivative. | nih.gov |

| Enantioselectivity | High enantioselectivity has been reported for dinitrophenyl (DNP) derivatives of non-aromatic amino acids. | nih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of amino acids, derivatization is a necessary step to increase their volatility for GC analysis. sigmaaldrich.com

Common derivatization methods include silylation and alkylation. sigmaaldrich.comresearchgate.net For N-methylated amino acids, derivatization with reagents like ethyl chloroformate (ECF) has been shown to be effective. nih.gov The resulting derivatives can be analyzed by GC-MS, providing characteristic fragmentation patterns that allow for the identification and quantification of the amino acid. nih.gov For instance, the EI mass spectra of ethyl chloroformate derivatives of N-methyl amino acids typically show an abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC2H5]+). nih.gov

GC-MS is valuable for analyzing precursors used in the synthesis of this compound and for monitoring the progress of the reaction. It can be used to identify and quantify starting materials, intermediates, and byproducts, providing crucial information for process optimization. The technique offers high separation efficiency and sensitivity, making it suitable for analyzing complex mixtures. mtoz-biolabs.com The use of stable isotope-labeled internal standards in GC-MS analysis allows for precise and accurate quantification. mdpi.com

Table 2: GC Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Abbreviation | Derivative Formed | Reference |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | sigmaaldrich.com |

| Ethyl Chloroformate | ECF | Ethoxycarbonyl | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | mtoz-biolabs.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density and thus the precise arrangement of atoms in the molecule can be generated.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would unequivocally confirm its D-configuration. This technique has been successfully applied to determine the molecular structure and absolute configuration of related compounds, such as NCN-pincer Pd-complex-bound norvalines and (ONO pincer)ruthenium-complex-bound norvalines. d-nb.infonih.gov

The crystal structure of Boc-protected amino acids and peptides provides valuable insights into their conformational preferences. researchgate.netnih.goviucr.org For instance, the conformation of the urethane (B1682113) amide bond (cis or trans) can be determined. researchgate.net In the solid state, the molecules are often stabilized by a network of intermolecular hydrogen bonds. iucr.org The analysis of crystal structures of peptides containing N-methylated amino acids can reveal how this modification influences the peptide backbone conformation.

Table 3: Crystallographic Data for Related Boc-Protected Peptides

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| Boc-Met-Cpg-Phe-OMe | Monoclinic | P21 | Type II β-turn | researchgate.net |

| Boc-L-Phe-dehydro-Leu-L-Val-OCH3 | Triclinic | P1 | β-turn II conformation | nih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Derived Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, particularly peptides and proteins, in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by a sample. Different secondary structure elements, such as α-helices, β-sheets, and random coils, have distinct CD spectra in the far-UV region (185-240 nm). creative-proteomics.com

When this compound is incorporated into a peptide chain, CD spectroscopy can be used to investigate the effect of this N-methylated, D-amino acid on the peptide's secondary structure. N-methylation can significantly alter the conformational preferences of a peptide by removing the amide proton, thereby preventing the formation of certain hydrogen bonds and introducing steric constraints. nih.govmdpi.com

Table 4: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) | Description | Reference |

|---|---|---|---|

| α-Helix | ~195 (Positive), ~208 (Negative), ~222 (Negative) | Two negative bands and one positive band. The ratio of the two negative bands can be informative. | explorationpub.com |

| β-Sheet | ~195-198 (Positive), ~215-218 (Negative) | One positive band and one negative band. Can sometimes show a broad minimum. | researchgate.netnih.gov |

| β-Turn | - | Various types exist, often contributing to β-sheet-like signals. | explorationpub.com |

| Random Coil | ~198 (Negative), ~220 (Small, broad positive) | Characterized by a strong negative band at lower wavelengths. | researchgate.net |

Conformational Analysis and Computational Studies of Boc N Methyl D Norvaline Containing Systems

Molecular Dynamics Simulations of N-Methylated Peptides and Peptidomimetics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the stability and conformational dynamics of peptides in various environments. nih.gov For peptides containing N-methylated residues, MD simulations provide critical insights into how this modification affects the peptide's structural landscape and behavior over time.

N-methylation introduces significant local changes, primarily by removing the amide proton, which eliminates a hydrogen bond donor capability, and by adding a sterically demanding methyl group. MD simulations of N-methylated peptides have shown that these changes can lead to increased proteolytic stability and altered conformational preferences. rsc.orgnih.gov For instance, simulations of N-methylated cyclic peptides have revealed that this modification can rigidify the peptide backbone, which in turn influences its permeability. nih.gov

The insights from MD simulations are crucial for understanding how N-methylation can be used to control peptide conformation, pre-organize a peptide for receptor binding, and enhance its drug-like properties. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) on the Conformational Landscape of N-Methylated Amino Acids

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules with high accuracy. For N-methylated amino acids, DFT studies provide fundamental insights into how N-methylation affects electronic properties, solvation, and the energy landscape of different conformers. nih.govresearchgate.net

A key area of investigation is the effect of N-methylation on the cis/trans isomerism of the tertiary amide bond formed. DFT calculations have consistently shown that the energy barrier for cis/trans isomerization is lower in N-methylated amino acid derivatives compared to their non-methylated counterparts. nih.govresearchgate.netrsc.org This lower energy barrier means that both isomers can be accessible under physiological conditions, increasing the conformational diversity of the peptide.

DFT studies have also been used to calculate various physicochemical properties. nih.govresearchgate.net Research on a series of N-acetyl-N-methyl-amino acid methyl esters (Ac-MeX-OMe) compared to their native (Ac-X-OMe) analogues revealed several key trends upon N-methylation:

Increased Lipophilicity : Calculated ClogP values are consistently higher for N-methylated derivatives. nih.govresearchgate.netrsc.org

Increased Aqueous Solubility : Despite the increased lipophilicity, the Gibbs free energy of solvation (ΔGsolv) becomes more negative, indicating enhanced water solubility. nih.govresearchgate.netrsc.org

Altered Electronic Properties : N-methylation leads to an increase in polarizability and dipole moment. nih.govresearchgate.netrsc.org Natural Bond Orbital (NBO) analysis shows that the atomic charges on the amide group atoms become more positive or less negative. nih.govrsc.org Furthermore, the Highest Occupied Molecular Orbital (HOMO) energy increases (becomes less negative), and the HOMO-LUMO energy gap decreases, suggesting higher chemical reactivity. nih.govresearchgate.netrsc.org

These computational findings highlight the complex effects of N-methylation, which simultaneously increases lipophilicity and aqueous solubility, properties that are often antagonistic but desirable for improving the oral bioavailability of peptide drugs. nih.govresearchgate.net

| Amino Acid (X) | Property | Native (Ac-X-OMe) | N-Methylated (Ac-MeX-OMe) | Change upon N-Methylation |

|---|---|---|---|---|

| Valine | ClogP | 0.54 | 0.91 | Increase |

| ΔGsolv (kcal/mol) | -6.41 | -7.23 | More Negative (More Soluble) | |

| Leucine | ClogP | 0.96 | 1.33 | Increase |

| ΔGsolv (kcal/mol) | -5.83 | -6.72 | More Negative (More Soluble) | |

| Glycine | ClogP | -0.55 | -0.18 | Increase |

| ΔGsolv (kcal/mol) | -8.31 | -8.62 | More Negative (More Soluble) |

Docking Studies and Molecular Modeling of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For peptides containing Boc-N-methyl-D-norvaline, docking studies are essential for understanding how N-methylation and the D-stereochemistry influence binding affinity and selectivity for a biological target.

The process involves placing the peptide into the binding site of a receptor and evaluating the fit using a scoring function that estimates the binding free energy. nih.gov The introduction of an N-methyl group has several consequences for docking:

Loss of a Hydrogen Bond Donor : The amide proton is replaced by a methyl group, preventing the formation of a hydrogen bond at that position. This can be detrimental if the NH group is critical for binding, but beneficial if the interaction is unfavorable.

Increased Steric Hindrance : The methyl group adds bulk, which can either create unfavorable steric clashes with the receptor or promote favorable van der Waals interactions.

Conformational Restriction : N-methylation restricts the allowable backbone dihedral angles (φ, ψ), which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. rsc.org

Docking studies on N-methylated peptides have been used to rationalize structure-activity relationships (SAR). For example, in the development of anti-leishmanial lipopeptides, understanding the conformational effects of N-methylation was key to interpreting why methylation at certain positions enhanced activity while at others it was detrimental. nih.gov Similarly, docking and molecular modeling of N-methylated arginine derivatives helped explain why a specific analogue was 25-fold more potent than the parent peptide, attributing the gain to a slightly altered binding pose within the receptor. acs.org Docking experiments with D-amino acids like D-norvaline have also been performed to understand enantioselective binding to receptors. researchgate.net The combination of a D-amino acid and N-methylation, as in this compound, provides a powerful strategy to create stable, potent, and selective peptide ligands whose interactions can be effectively modeled and rationalized through docking simulations.

Influence of N-Methylation on Peptide Backbone Conformation and Cis/Trans Isomerism of Amide Bonds

N-methylation of a peptide amide bond has a profound impact on the local and global conformation of the peptide backbone. This single-atom modification introduces a tertiary amide, which fundamentally alters the structural possibilities compared to a secondary amide.

One of the most significant consequences is the removal of the amide proton, which eliminates its role as a hydrogen bond donor. nih.gov This prevents its participation in stabilizing secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonds. Computational analyses have shown that N-methylation disfavors backbone conformations in the α-helical region of the Ramachandran plot. rsc.org However, this restriction can also be an advantage, as it can be used to disrupt undesirable structures or to promote alternative conformations, such as β- and γ-turns. nih.gov

| Property | Non-Methylated Amide | N-Methylated Amide | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Yes (N-H) | No | nih.gov |

| Preferred Isomer | Trans (overwhelmingly) | Trans and Cis are energetically closer | rsc.org |

| Energy Barrier for Isomerization | Higher | Lower | nih.govrsc.org |

| Favored Conformations | α-helix, β-sheet | β-turns, γ-turns, extended structures | rsc.orgnih.gov |

Prediction of Permeability and Other Physicochemical Properties through Computational Approaches

A major goal of N-methylation in peptide drug design is to improve oral bioavailability and cell permeability. Computational approaches are essential for predicting these properties and guiding the synthesis of promising candidates. frontiersin.orgnih.gov

N-methylation impacts several key physicochemical properties that govern permeability. By replacing an N-H bond with an N-C bond, a hydrogen bond donor is removed, which reduces the desolvation penalty for the peptide to move from an aqueous environment into the lipid cell membrane. nih.gov This is a central principle of the "chameleon" model of peptide permeability, where intramolecular hydrogen bonds shield polar groups, allowing the molecule to adopt a more lipophilic conformation to cross the membrane. oup.com N-methylation aids this process by reducing the number of exposed polar amide protons.

Computational models predict several changes upon N-methylation that correlate with improved permeability:

Increased Lipophilicity (logP/ClogP) : As a direct result of adding a methyl group, the lipophilicity increases. Numerous studies have shown that the calculated logP (ClogP) values for N-methylated amino acids and peptides are higher than for their native counterparts. nih.govrsc.orgresearchgate.netexplorationpub.com

Membrane Permeability : Computational studies on cyclic peptides have demonstrated a direct correlation between the number of N-methyl groups and predicted membrane permeability. nih.gov Models can even predict which specific N-methylation sites will be most effective. nih.gov Gaussian accelerated molecular dynamics (GaMD) simulations have also been used to predict peptide permeability by calculating the free energy landscape in different solvents, showing that permeability is strongly influenced by N-methylation. plos.org

Aqueous Solubility : Paradoxically, while increasing lipophilicity, N-methylation has also been shown to increase aqueous solubility. nih.govresearchgate.net This is attributed to the disruption of crystal lattice packing in the solid state and altered solvation in water, as supported by DFT calculations of the Gibbs free energy of solvation. rsc.org This dual effect is highly advantageous for drug development.

These computational predictions are often validated with experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). oup.com The strong agreement often found between computational predictions and experimental results underscores the power of these in silico tools in modern drug discovery. nih.govfrontiersin.org

Emerging Research Frontiers and Future Perspectives on Boc N Methyl D Norvaline in Chemical Synthesis

Integration into Automated Peptide Synthesis Protocols

The incorporation of N-methylated amino acids like Boc-N-methyl-D-norvaline into peptides presents unique challenges for automated synthesis protocols. The steric hindrance caused by the N-methyl group can impede coupling reactions, often leading to lower yields and incomplete reactions compared to their non-methylated counterparts. nih.govresearchgate.net However, advancements in automated peptide synthesizers, particularly those utilizing microwave energy, have shown promise in overcoming these hurdles. cem.de

Microwave-enhanced solid-phase peptide synthesis (SPPS) has demonstrated the ability to produce N-methylated peptides with high purity in significantly reduced timeframes. cem.de For instance, a synthetically challenging N-methyl cyclorasin analog was synthesized in just over two hours with a purity of 66% using a microwave-enhanced automated synthesizer. cem.de Similarly, a poly-N-methylated 11-mer peptide was prepared in approximately the same amount of time with 73% purity. cem.de These automated protocols typically employ coupling reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt), which have been identified as effective for the difficult couplings between N-methylated amino acids. nih.govresearchgate.net

Despite these advances, challenges remain. Side reactions such as the formation of diketopiperazines and fragmentation between consecutive N-methylated residues can occur, particularly during the trifluoroacetic acid (TFA) cleavage step from the resin. nih.govresearchgate.net The development of novel linkers and optimized cleavage cocktails are ongoing areas of research to further improve the efficiency and purity of N-methylated peptides synthesized via automated protocols. chemrxiv.org

| Synthesizer | Peptide Type | Synthesis Time | Purity |

| Liberty PRIME | N-methyl cyclorasin analog | 2 h 5 min | 66% |

| Liberty PRIME | Poly N-methylated 11-mer | 2 h 12 min | 73% |

| Liberty PRIME | Cyclorasin A | 2 h | 75% |

| Liberty Blue | 7-mer peptide | 2 h 13 min | 78% |

Table 1. Performance of Automated Microwave Peptide Synthesizers for N-Methylated Peptides. cem.de

Novel Catalytic Approaches for N-Methylated Amino Acid Derivatization

The development of efficient and selective catalytic methods for the synthesis and derivatization of N-methylated amino acids is a significant area of research. Traditional methods for N-methylation can suffer from drawbacks such as the use of harsh reagents, low yields, and lack of stereoselectivity. researchgate.net

One promising approach involves the use of dimethyl carbonate (DMC) in the presence of an acid catalyst. This method has been shown to be effective for the N-methylation, N,O-dimethylation, and N-formylation of various amino acids. researchgate.net The use of silica-supported catalysts in these reactions offers the advantage of easy recovery and reuse, contributing to more sustainable synthetic processes. researchgate.net

Palladium-catalyzed C(sp³)–H arylation has also emerged as a powerful tool for the derivatization of α-amino acids, including N-methylated variants. acs.org This methodology allows for the introduction of aryl groups at the δ-position of α-methyl-norvaline derivatives with high selectivity. acs.org Such late-stage functionalization techniques are valuable for creating diverse libraries of amino acid derivatives for screening in drug discovery programs.

Furthermore, biocatalytic approaches are gaining traction for the production of N-methylated amino acids. The use of enzymes, such as N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, in recombinant microorganisms like Corynebacterium glutamicum, enables the one-step fermentative production of N-methylated amino acids from simple starting materials like sugars and methylamine (B109427). nih.gov This approach offers a greener and potentially more cost-effective alternative to traditional chemical synthesis. nih.govfrontiersin.org

Expanding the Scope of Bioactive Molecules Incorporating N-Methyl-D-norvaline

The incorporation of N-methyl-D-norvaline and other N-methylated amino acids into bioactive molecules is a well-established strategy to enhance their pharmacological properties. nih.gov N-methylation can lead to increased metabolic stability, improved membrane permeability, and constrained peptide conformations, which can result in higher receptor affinity and selectivity. frontiersin.orgnih.gov

This compound serves as a crucial building block in the synthesis of a wide range of bioactive peptides and peptidomimetics. chemimpex.comchemimpex.com These include compounds with potential applications as antimicrobial agents, enzyme inhibitors, and therapeutics for metabolic disorders. chemimpex.commdpi.com For example, D-norvaline has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) when combined with oxacillin. mdpi.com The N-methylated version could potentially offer enhanced activity or pharmacokinetic properties.

The synthesis of cyclic peptides containing N-methylated residues is a particularly active area of research. chemrxiv.orgnih.gov These constrained macrocycles often exhibit improved oral bioavailability compared to their linear counterparts. nih.gov The selective on-resin N-methylation of cyclic peptides allows for the creation of scaffolds with specific conformational biases, which can be optimized for biological activity. nih.gov The development of efficient synthetic routes to these complex molecules, often utilizing building blocks like this compound, is expanding the accessible chemical space for drug discovery. scielo.org.mx

| Compound Class | Potential Application | Key Property Conferred by N-Methylation |

| Cyclic Peptides | Oral Therapeutics | Enhanced metabolic stability and membrane permeability. nih.gov |

| Peptidomimetics | Enzyme Inhibitors | Constrained conformation leading to higher affinity. chemimpex.com |

| Antimicrobial Peptides | Antibacterials | Increased resistance to proteolytic degradation. frontiersin.org |

Table 2. Applications of N-Methylated Amino Acids in Bioactive Molecules.

Challenges and Opportunities in the Scalable Production of N-Methylated Chiral Building Blocks

One of the primary challenges is the development of cost-effective and scalable methods for stereoselective N-methylation. monash.educdnsciencepub.com While methods like the use of sodium hydride and methyl iodide are effective on a laboratory scale, their application in an industrial setting can be problematic due to safety and cost considerations. cdnsciencepub.comcdnsciencepub.com

Opportunities for overcoming these challenges lie in the advancement of both chemical and biocatalytic methods. The development of robust and highly active catalysts for asymmetric synthesis is a key area of focus. researchgate.net For instance, scalable and chromatography-free syntheses of related chiral building blocks have been developed, demonstrating the potential for more efficient manufacturing processes. acs.org

Q & A

How can researchers optimize the synthesis of Boc-N-methyl-D-norvaline to minimize racemization during peptide coupling?

Methodological Answer:

Racemization during peptide synthesis often occurs due to harsh reaction conditions or improper protecting group strategies. To mitigate this:

- Use low-basicity coupling reagents (e.g., HATU or COMU) instead of carbodiimides like DCC, which reduce base-catalyzed racemization .

- Maintain reaction temperatures below 0°C during activation steps to suppress epimerization .

- Monitor reaction progress via HPLC with chiral columns to detect enantiomeric impurities early .

- Optimize solvent systems (e.g., DMF/DCM mixtures) to balance solubility and reaction kinetics .

What analytical techniques are critical for confirming the stereochemical integrity of this compound in complex peptide sequences?

Advanced Methodological Guidance:

- Circular Dichroism (CD) Spectroscopy : Detects conformational changes in peptides, indirectly validating stereochemistry .

- 2D NMR (NOESY/ROESY) : Identifies spatial proximity of methyl groups and backbone protons to confirm D-configuration .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystalline samples .

- Marfey’s Reagent Derivatization : Post-synthesis hydrolysis followed by chiral derivatization and LC-MS quantifies enantiomeric excess .

How should researchers address contradictions in reported bioactivity data for this compound-containing peptides?

Data Analysis Framework:

- Contextualize experimental conditions : Compare cell lines, assay protocols (e.g., IC50 vs. Ki values), and buffer compositions across studies .

- Validate target specificity : Use knockout models or competitive binding assays to rule off-target effects .

- Replicate key experiments with standardized controls (e.g., commercial reference peptides) to isolate variability .

- Perform meta-analyses to identify trends in structure-activity relationships (SAR) across literature .

What strategies improve the stability of this compound in aqueous solutions for long-term biochemical assays?

Experimental Design Recommendations:

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in cold buffers immediately before use .

- pH optimization : Maintain solutions at pH 4–6 to reduce hydrolysis of the Boc group .

- Add antioxidants (e.g., TCEP) to prevent oxidation of the methyl group .

- Use short-term stability assays (HPLC monitoring over 24–72 hours) to determine degradation kinetics .

How can computational modeling guide the design of this compound derivatives with enhanced protease resistance?

Advanced Computational Workflow:

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of peptides under physiological conditions to identify vulnerable cleavage sites .

- Docking Studies : Use software like AutoDock Vina to model interactions with proteases (e.g., trypsin) and modify residues adjacent to the norvaline moiety .

- QM/MM Calculations : Evaluate the energy barrier for hydrolysis of the methyl group to prioritize stable derivatives .

- Validate predictions via in vitro protease assays using fluorogenic substrates .

What are the key considerations for incorporating this compound into solid-phase peptide synthesis (SPPS) protocols?

Synthesis Protocol Optimization:

- Resin selection : Use low-swelling resins (e.g., ChemMatrix) to accommodate bulky Boc-protected residues .

- Coupling efficiency : Pre-activate the amino acid with HOBt/DIPEA for 5 minutes before adding to the resin .

- Deprotection cycles : Limit TFA exposure to 20–30 minutes to prevent side reactions while cleaving the Boc group .

- Mid-IR monitoring : Track Fmoc deprotection in real-time to ensure complete reaction cycles .

How can researchers resolve spectral overlaps in 1H-NMR characterization of this compound?

Analytical Troubleshooting:

- Solvent selection : Use deuterated DMSO-d6 to resolve methyl and backbone proton signals obscured in CDCl3 .

- Variable-temperature NMR : Elevate temperature to 40°C to sharpen broad signals caused by rotameric equilibria .

- COSY/TOCSY : Correlate coupled protons to assign overlapping peaks in the δ 1.0–1.5 ppm region .

- Spiking experiments : Add authentic Boc-N-methyl-L-norvaline to identify enantiomer-specific shifts .

What ethical and methodological standards apply to in vivo studies of this compound-modified therapeutics?

Research Compliance Guidelines:

- Participant selection : Define inclusion/exclusion criteria rigorously (e.g., genetic biomarkers for target enzymes) to reduce confounding variables .

- Dose optimization : Conduct preclinical PK/PD studies in multiple species to establish safe dosing ranges .

- Blinding protocols : Use third-party compound coding to minimize bias in efficacy assessments .

- Data transparency : Archive raw spectra, chromatograms, and animal histopathology in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.